Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid in Drug Discovery
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the "escape from flatland" paradigm dictates that increasing the fraction of sp3-hybridized carbons ( Fsp3 ) within a drug candidate significantly enhances its clinical success rate by improving target specificity and reducing off-target toxicity. While all-carbon spirocycles provide excellent 3D vectors, their high lipophilicity often leads to poor aqueous solubility and rapid metabolic clearance.
To circumvent this, researchers have developed oxa-spirocycles —spirocyclic cores where one or more carbon atoms are replaced by oxygen. 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid (CAS: 1865165-94-1) represents a premier building block in this class. By incorporating two tetrahydrofuran-like rings joined at a spirocenter, this molecule dramatically lowers the partition coefficient (LogP) and increases water solubility by up to 40-fold compared to its carbocyclic analogs, all while providing a versatile carboxylic acid handle for late-stage functionalization [1].
Quantitative Physicochemical Profile
Understanding the baseline properties of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid is critical for predicting its behavior in physiological environments and during synthetic manipulation. The following table summarizes its core quantitative data [2].
| Property | Value | Analytical Significance |
| Chemical Name | 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid | IUPAC standard nomenclature. |
| CAS Registry Number | 1865165-94-1 | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C₈H₁₂O₄ | High oxygen-to-carbon ratio drives hydrophilicity. |
| Monoisotopic Mass | 172.07356 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) validation. |
| Physical State | Yellow oil (at 25 °C) | Indicates handling requirements (requires neat transfer or stock solution preparation). |
| Stereochemistry | Mixture of stereoisomers (d.r. = 1:1) | Necessitates downstream diastereomeric resolution (e.g., via chiral SFC). |
| SMILES String | C1CC2(CCOC2)OC1C(=O)O | Utilized for in silico ADME modeling and docking studies. |
Structural Rationale & ADME Impact
The architecture of 1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid is engineered for optimal Lipophilic Ligand Efficiency (LLE).
-
The Spirocyclic Core: The[4.4] nonane system locks the molecule into a rigid, non-planar conformation. This rigidity reduces the entropic penalty upon binding to a target protein.
-
The Heteroatoms (O1, O7): The inclusion of two ether-like oxygens acts as a dual hydrogen-bond acceptor system. This is the primary driver for the observed 40-fold increase in aqueous solubility. It actively disrupts the hydrophobic hydration shell that typically plagues carbon-heavy spirocycles[1].
-
The Carboxylic Acid (C2): Positioned adjacent to the spiro-ether oxygen, this moiety serves as an electrophilic coupling handle. It allows for rapid integration into complex APIs via standard amide coupling (e.g., using HATU/DIPEA) with primary or secondary amines.
Mechanistic Pathway & Workflow
The integration of this building block into a drug discovery pipeline follows a precise mechanistic sequence, from the initial cyclization of the core to its ultimate effect on the final drug candidate's ADME profile.
Mechanistic workflow of oxa-spirocycle synthesis and resulting ADME property enhancements.
Experimental Protocol: Synthesis and Validation
The foundational synthesis of 1,7-dioxaspiro[4.4]nonane derivatives relies on a highly controlled iodocyclization strategy. As an Application Scientist, I emphasize that the success of this protocol hinges on strict temperature control and precise stoichiometric quenching to prevent the degradation of the delicate spiro-acetal-like linkages [1].
Step-by-Step Methodology
Step 1: Electrophilic Activation
-
Action: Dissolve the linear alkenyl alcohol precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
-
Causality: The inert atmosphere prevents oxidative side reactions, while the 0 °C temperature is critical to kinetically favor the intramolecular ring closure over intermolecular polymerization.
Step 2: Iodocyclization
-
Action: Add 1.5 equivalents of sodium bicarbonate (NaHCO₃), followed by the dropwise addition of a solution of iodine (I₂) in DCM.
-
Causality: Iodine acts as the electrophile, activating the terminal alkene. The pendant hydroxyl group subsequently attacks the iodonium ion intermediate to form the oxa-spirocyclic core. NaHCO₃ acts as an acid scavenger, neutralizing the hydroiodic acid (HI) byproduct that could otherwise cleave the newly formed ether bonds.
Step 3: Quenching and Phase Separation
-
Action: Once In-Process Control (IPC) via LC-MS indicates full consumption of the precursor, quench the reaction vigorously with saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Na₂S₂O₃ reduces unreacted, highly reactive elemental iodine (I₂) into water-soluble iodide ions (I⁻), halting the reaction and preventing over-oxidation during the workup phase. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.
Step 4: Functional Group Interconversion
-
Action: Subject the resulting iodo-oxa-spirocycle to standard oxidative cleavage or substitution protocols (depending on the specific leaving group design) to install the carboxylic acid at the C2 position.
Step 5: Self-Validating Analytical Confirmation To ensure the integrity of the protocol, the isolated yellow oil must be subjected to a self-validating analytical suite:
-
Yield Expectation: ~52% (as a mixture of stereoisomers, d.r. = 1:1).
-
¹H NMR (400 MHz, CDCl₃) Validation: Look for the diagnostic broad singlet at δ 9.77 ppm (carboxylic acid OH) and the characteristic multiplet at δ 4.54 (dd, J = 14.1, 8.2 Hz, 1H), which confirms the proton environment at the C2 chiral center adjacent to the spiro-oxygen [1].
-
HRMS (ESI) Validation: Confirm the exact mass. Calculated for C₈H₁₃O₄ [M+H]⁺ is approximately 173.08; ensure the empirical finding matches within a <5 ppm error margin.
Conclusion
1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid is not merely a structural novelty; it is a calculated solution to the lipophilicity and solubility bottlenecks prevalent in modern drug design. By leveraging the iodocyclization protocol detailed above, development chemists can reliably access this building block, utilizing its carboxylic acid handle to graft superior physicochemical properties onto next-generation therapeutics.
References
-
Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. Royal Society of Chemistry. Available at:[Link]
-
PubChemLite / CCSbase. 1865165-94-1 (C8H12O4) Structural and Physicochemical Data. Luxembourg Centre for Systems Biomedicine. Available at:[Link]
